molecular formula C8H15NO2 B15253665 1-(Piperidin-4-yloxy)propan-2-one

1-(Piperidin-4-yloxy)propan-2-one

Cat. No.: B15253665
M. Wt: 157.21 g/mol
InChI Key: HGPLPLAUFOSKGW-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yloxy)propan-2-one is an organic compound that features a piperidine ring attached to a propanone moiety via an oxygen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-4-yloxy)propan-2-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxypiperidine with 2-bromopropanone under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yloxy)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Piperidin-4-yloxy)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine moieties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yloxy)propan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-4-yloxy)propan-2-one is unique due to its specific structure, which combines a piperidine ring with a propanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-piperidin-4-yloxypropan-2-one

InChI

InChI=1S/C8H15NO2/c1-7(10)6-11-8-2-4-9-5-3-8/h8-9H,2-6H2,1H3

InChI Key

HGPLPLAUFOSKGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1CCNCC1

Origin of Product

United States

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